2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
CAS No.: 692732-72-2
Cat. No.: VC8131861
Molecular Formula: C18H14F3N3O3
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid - 692732-72-2](/images/structure/VC8131861.png)
Specification
CAS No. | 692732-72-2 |
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Molecular Formula | C18H14F3N3O3 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoic acid |
Standard InChI | InChI=1S/C18H14F3N3O3/c1-10(15(25)22-12-7-3-2-6-11(12)16(26)27)24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-10H,1H3,(H,22,25)(H,26,27) |
Standard InChI Key | OONQDSOEIRYYQN-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F |
Canonical SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[[1-oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid . Its molecular formula, , reflects the incorporation of 18 carbon atoms, 14 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and three oxygen atoms . The trifluoromethyl group () at the 2-position of the benzimidazole ring enhances electronegativity and metabolic stability, while the benzoic acid moiety contributes to solubility and hydrogen-bonding capabilities .
Structural Depiction and Conformational Analysis
The compound’s 2D structure features a benzimidazole ring fused with a benzene moiety, substituted at the 1-position by a propanoyl group that connects to an anthranilic acid derivative (Figure 1). The 3D conformational analysis reveals a planar benzimidazole system with the trifluoromethyl group oriented perpendicular to the ring, minimizing steric hindrance . The carboxylic acid group at the ortho position of the benzene ring facilitates intermolecular interactions, critical for crystallinity and bioavailability .
Table 1: Key Structural Features
Feature | Description |
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Core structure | Benzimidazole fused with benzene |
Substituents | -CF₃ at benzimidazole 2-position; -COOH at benzene 2-position |
Bridging group | Propanoyl-amino linker |
Molecular symmetry | Limited due to ortho-substitution on benzene |
Synonyms and Database Identifiers
This compound is cataloged under multiple synonyms, including 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanamido}benzoic acid and Benzoic acid, 2-[[1-oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]- . Key identifiers include PubChem CID 4637242, ChEMBL ID CHEMBL1876995, and CAS Registry Number 692732-72-2 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
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Benzimidazole Formation: Condensation of 1,2-diaminobenzene with trifluoroacetic anhydride yields 2-(trifluoromethyl)-1H-benzimidazole .
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Propanoylation: Reaction with propanoic acid derivatives introduces the propanoyl group at the 1-position of the benzimidazole .
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Coupling with Anthranilic Acid: Amide bond formation between the propanoyl chloride and 2-aminobenzoic acid completes the structure .
Optimization Challenges
Key challenges include controlling regioselectivity during benzimidazole formation and minimizing racemization during amide coupling. Purification via column chromatography or recrystallization is often required to achieve >95% purity .
Physicochemical Properties
Predicted Physical Properties
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Density: , indicative of a densely packed crystalline structure .
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pKa: , reflecting the acidity of the carboxylic acid group .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water () due to its hydrophobic benzimidazole core . Stability studies suggest decomposition above , with no significant hydrolysis under physiological pH .
Pharmacological and Industrial Applications
Material Science Applications
The trifluoromethyl group enhances thermal stability, making the compound a potential monomer for high-performance polymers. Its planar structure could also facilitate π-π stacking in organic semiconductors .
Future Research Directions
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ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.
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Crystallography: X-ray diffraction studies to elucidate solid-state packing and polymorphic forms.
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Structure-Activity Relationships (SAR): Modification of the propanoyl linker to optimize pharmacokinetics .
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